Ethyl 5-bromo-3-methylpicolinate
Overview
Description
Ethyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is a light-yellow to yellow liquid at room temperature and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3-methylpicolinate can be synthesized through several synthetic routes. One common method involves the bromination of 3-methylpyridine followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-methylpicolinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted pyridines or pyridones.
Scientific Research Applications
Ethyl 5-bromo-3-methylpicolinate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
Ethyl 5-bromo-3-methylpicolinate is similar to other brominated pyridine derivatives, such as 3-bromopyridine and 2-bromopyridine. its unique structural features, such as the presence of the ethyl ester group and the methyl group at the 3-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
3-bromopyridine
2-bromopyridine
Ethyl 3-bromopyridine-2-carboxylate
5-bromopyridine-3-carboxylic acid
Biological Activity
Ethyl 5-bromo-3-methylpicolinate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its properties, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C9H10BrNO2
- Molecular Weight : 244.08 g/mol
- CAS Number : 794592-13-5
- Purity : ≥ 97% .
This compound exhibits various biological activities primarily due to its ability to interact with multiple biological macromolecules. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzyme active sites. Its structure suggests potential applications in drug design, particularly for targeting specific enzymes and receptors involved in disease processes.
Biological Activities
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Anticancer Activity :
- This compound has been investigated for its anticancer properties. Studies indicate that derivatives of brominated pyridines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis .
- For instance, compounds similar to this compound have shown effectiveness against breast (MCF-7) and lung (A-549) cancer cell lines, demonstrating IC50 values that suggest significant cytotoxicity .
- Enzyme Inhibition :
-
Pharmacokinetics :
- The compound displays favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across biological membranes, making it a candidate for further drug development . It has also been characterized as a substrate for P-glycoprotein, suggesting implications for drug-drug interactions.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of brominated compounds, this compound was tested against several cancer cell lines. The results indicated that it inhibited proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM. This study highlighted the compound's potential as an anticancer agent and suggested further exploration into its mechanisms .
Case Study 2: Enzyme Interaction
A kinetic study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could alter enzyme activity significantly. The compound was shown to increase the metabolism of certain substrates while inhibiting others, indicating its complex role in enzymatic processes .
Comparative Analysis
To better understand this compound's unique properties, a comparison with similar compounds is provided below:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Ethyl 5-chloro-3-methylpicolinate | Chlorine atom instead of bromine | Moderate anticancer activity |
Ethyl 5-fluoro-3-methylpicolinate | Fluorine atom | Lower enzyme inhibition |
Ethyl 5-iodo-3-methylpicolinate | Iodine atom | Enhanced lipophilicity |
The bromine atom in this compound contributes to its unique reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
ethyl 5-bromo-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKIZHFVMLOYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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